2-Ethyl-4,6-dimethyl-1,3,5-trioxane
Overview
Description
2-Ethyl-4,6-dimethyl-1,3,5-trioxane , also known as paraldehyde , is a cyclic trimer of acetaldehyde molecules. Its molecular formula is C₇H₁₄O₃ , and it has a molecular weight of 146.2 g/mol . Paraldehyde is a colorless liquid that is sparingly soluble in water but highly soluble in ethanol .
Synthesis Analysis
The synthesis of paraldehyde involves the oxidative transformation of olefinic bonds to carbonyl bonds. Preliminary experiments explore whether the three C-C double bonds can be oxidatively cleaved in a stepwise manner .
Molecular Structure Analysis
The molecular structure of this compound consists of three acetaldehyde units linked together. The compound has a cyclic trimeric structure, with a methyl group substituted for a hydrogen atom at each carbon. You can visualize its structure using the 2D Mol file .
Chemical Reactions Analysis
Paraldehyde can undergo various chemical reactions, including oxidation, hydrolysis, and ring-opening reactions. For example, it can be oxidized to form acetic acid or undergo C-C bond cleavage to yield formaldehyde. Detailed reaction mechanisms are available in relevant literature .
Scientific Research Applications
Synthesis and Chemical Properties
- Improved Synthesis Techniques: Research has improved the synthesis of compounds related to 2-ethyl-4,6-dimethyl-1,3,5-trioxane, enhancing reliability and efficiency in chemical production processes (Jauch, 2000).
- Structural Analysis: Studies have detailed the crystal structure and spectroscopic properties of trioxane derivatives, aiding in understanding their molecular behavior and potential applications (Tarbutton & Valente, 2010).
Applications in Fuel and Energy
- Polyoxymethylene Dimethyl Ethers (OME) Production: Trioxane serves as an intermediate in producing OME, a diesel fuel additive that reduces exhaust emissions. This research seeks to optimize production processes for environmental benefits (Baranowski, Bahmanpour, & Kröcher, 2017).
- Fuel Additives and Emission Reduction: The synthesis of OME from trioxane is studied for its potential to lower emissions in diesel fuels, highlighting environmental and engineering applications (Peláez, Marín, & Ordóñez, 2020).
Pharmaceutical and Biological Research
- Anticancer Properties: Certain trioxane derivatives show promising results in anticancer research, offering potential new avenues for cancer treatment (Posner, D'Angelo, O’Neill, & Mercer, 2006).
Chemical Analysis and Spectroscopy
- NMR Spectroscopy in Complex Mixtures: Trioxane's behavior in chemical equilibria and reaction kinetics has been studied using NMR spectroscopy, providing insights into its role in complex chemical reactions (Maiwald, Grützner, Ströfer, & Hasse, 2006).
Properties
IUPAC Name |
2-ethyl-4,6-dimethyl-1,3,5-trioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7-9-5(2)8-6(3)10-7/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPPIMJVASWGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC(OC(O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337382 | |
Record name | 2-Ethyl-4,6-dimethyl-1,3,5-trioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24261-86-7 | |
Record name | 2-Ethyl-4,6-dimethyl-1,3,5-trioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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